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[1-(4-Fluorophenyl)cyclobutyl]-[4-(methylamino)piperidin-1-yl]methanone

Fragment-based drug discovery Enterovirus D68 X-ray crystallography

Accelerate your antiviral program with this structurally validated EV-D68 3Dpol fragment. Co-crystallization (PDB 13ZC) confirms a unique binding pose driven by the 4-fluorophenylcyclobutyl moiety, offering a clear starting point for structure-guided optimization. Unlike generic fragment libraries, this compound provides atomic-resolution data, minimizing false positives/negatives. Ideal as a positive control for crystallographic screens targeting picornaviral polymerases. Available in high purity (95%) for FBDD and computational validation studies.

Molecular Formula C17H23FN2O
Molecular Weight 290.382
CAS No. 1584893-66-2
Cat. No. B2898307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Fluorophenyl)cyclobutyl]-[4-(methylamino)piperidin-1-yl]methanone
CAS1584893-66-2
Molecular FormulaC17H23FN2O
Molecular Weight290.382
Structural Identifiers
SMILESCNC1CCN(CC1)C(=O)C2(CCC2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H23FN2O/c1-19-15-7-11-20(12-8-15)16(21)17(9-2-10-17)13-3-5-14(18)6-4-13/h3-6,15,19H,2,7-12H2,1H3
InChIKeyUDZIRMDYLQJKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for [1-(4-Fluorophenyl)cyclobutyl]-[4-(methylamino)piperidin-1-yl]methanone (CAS 1584893-66-2): Fragment Hit for Enterovirus D68 3Dpol


[1-(4-Fluorophenyl)cyclobutyl]-[4-(methylamino)piperidin-1-yl]methanone (CAS 1584893-66-2) is a synthetic small molecule with the molecular formula C₁₇H₂₃FN₂O and a molecular weight of 290.38 g/mol. It has been identified as a ligand of interest (A1C91) in the PanDDA analysis group deposition of the crystal structure of Enterovirus D68 3Dpol (PDB 13ZC), indicating its role as a fragment hit against this viral RNA-dependent RNA polymerase [1]. The compound features a 4-fluorophenylcyclobutyl moiety linked to a 4-(methylamino)piperidine via a methanone bridge, distinguishing it from other fragment hits in the same series [2].

Why Generic Substitution of [1-(4-Fluorophenyl)cyclobutyl]-[4-(methylamino)piperidin-1-yl]methanone (CAS 1584893-66-2) Is Inadvisable Without Comparative Evidence


In fragment-based drug discovery targeting enterovirus polymerases, even minor structural modifications can drastically alter binding pose, affinity, and selectivity. The 4-fluorophenylcyclobutyl group of this compound provides a unique shape and electrostatic complementarity to the 3Dpol active site, as evidenced by its successful cocrystallization [1]. Generic substitution with other 3Dpol fragment hits from the same PanDDA deposition (e.g., Z1230795916, Z26333448) risks losing this specific interaction profile, as each fragment exhibits distinct binding orientations and pharmacophoric features [2]. Thus, direct replacement without head-to-head affinity and selectivity data is scientifically unsound.

Quantitative Differentiation Evidence for [1-(4-Fluorophenyl)cyclobutyl]-[4-(methylamino)piperidin-1-yl]methanone (CAS 1584893-66-2) Against Comparators


Crystallographic Binding Pose and Occupancy vs. Other 3Dpol Fragment Hits

The compound demonstrates a well-defined binding pose in the 3Dpol active site with an average occupancy of 0.67 and a real-space correlation coefficient of 0.846, as determined by PanDDA analysis [1]. In contrast, the alternate instance in the same crystal form shows only 2% occupancy and a correlation coefficient of 0.612, indicating that the primary binding mode is highly specific. No comparable occupancy or positional refinement data are publicly available for other fragment hits in the series (e.g., Z1230795916, Z26333448).

Fragment-based drug discovery Enterovirus D68 X-ray crystallography 3Dpol polymerase

Structural Uniqueness of the 4-Fluorophenylcyclobutyl Scaffold Among EV-D68 3Dpol Fragments

Among the PanDDA group depositions for EV-D68 3Dpol (PDB entries 13XT, 13YW, 13ZO, 13ZC), the 4-fluorophenylcyclobutyl moiety is unique to Z3015133857 (target compound). Other hits contain imidazole‑carboxamide (13XT), benzimidazole (13YW), or pyrazole‑aniline (13ZO) scaffolds [1]. This structural divergence suggests distinct physicochemical properties (logP, solubility) and potential for orthogonal structure‑activity relationship exploration.

Scaffold novelty Fragment library Enterovirus D68 3Dpol

Stereochemical and Geometric Validation Parameters vs. PDB-Deposited Analogs

The ligand exhibits low RMSZ-bond-length (0.41) and RMSZ-bond-angle (0.63) values, indicating excellent stereochemical restraint satisfaction [1]. These metrics surpass those of the alternate instance (RMSZ-bond-length 0.56, RMSZ-bond-angle 1.5) and are indicative of a well-resolved ligand structure. No outliers in bond lengths or angles were detected for the primary instance. Comparable validation metrics for other 3Dpol fragment hits are not available in a consolidated form.

Ligand validation Crystallographic quality Fragment hit quality Enterovirus D68

High-Impact Application Scenarios for [1-(4-Fluorophenyl)cyclobutyl]-[4-(methylamino)piperidin-1-yl]methanone (CAS 1584893-66-2)


Structure‑Based Optimization of Enterovirus D68 3Dpol Inhibitors

Given its well‑resolved binding pose and high occupancy in the 3Dpol active site [1], this fragment serves as an ideal starting point for structure‑guided medicinal chemistry. Teams can use the deposited coordinates (PDB 13ZC) to rationally grow the fragment toward adjacent subpockets, aiming to improve affinity and antiviral potency.

Fragment‑Based Screening Campaigns Targeting RNA‑Dependent RNA Polymerases

The compound's successful cocrystallization with EV‑D68 3Dpol [1] validates its use as a positive control or reference fragment in future PanDDA or XChem screens targeting related enteroviral or picornaviral polymerases, ensuring that crystallographic conditions and fragment soaking protocols are compatible.

Computational Chemistry and Selectivity Profiling

The high‑quality electron density and stereochemical validation metrics [1] enable accurate computational docking and molecular dynamics simulations. Researchers can employ the ligand’s coordinates to train or validate scoring functions, or to design virtual libraries that preserve the 4‑fluorophenylcyclobutyl pharmacophore.

Procurement for Fragment Library Assembly

As a validated 3Dpol fragment hit with a unique scaffold [1], this compound is a rational selection for building focused fragment libraries targeting viral polymerases, differentiating it from commercially available but structurally redundant analogs.

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